An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride
An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a stereoisomer of 4-amino-L-glutamic acid, represents a molecule of significant interest in the fields of neuroscience and medicinal chemistry.[1] As a derivative of glutamic acid, the primary excitatory neurotransmitter in the central nervous system, this compound and its analogues are pivotal in the exploration of glutamate receptor modulation.[2] This technical guide provides a comprehensive overview of the basic properties of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, synthesizing available data with field-proven insights to support researchers in their experimental design and drug development endeavors. This document delves into the compound's chemical identity, physicochemical properties, potential biological significance, and the methodologies crucial for its synthesis and analysis.
Chemical Identity and Structure
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a specific stereoisomer of 2,4-diaminopentanedioic acid, presented as a dihydrochloride salt to enhance its stability and solubility in aqueous media. The "(2S,4S)" designation defines the absolute configuration at the two chiral centers, C2 and C4.
| Identifier | Value | Source |
| IUPAC Name | (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride | N/A |
| Synonyms | (2S,4S)-Diaminoglutaric acid 2HCl, L-Glutamic acid, 4-amino-, dihydrochloride, threo- (9CI) | [1] |
| CAS Number | 159206-44-7 | [1] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₄ | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
Structural Representation:
Caption: 2D structure of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Justification and Expert Insights |
| Melting Point | Decomposes without a sharp melting point. | Amino acid hydrochlorides typically decompose at elevated temperatures rather than exhibiting a distinct melting point. For comparison, L-glutamic acid hydrochloride decomposes at 214 °C. |
| Solubility | Highly soluble in water. Limited solubility in organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility due to the protonated amine groups. The polar nature of the carboxyl and amino groups limits its solubility in non-polar organic solvents. |
| pKa Values | pKa₁ (α-COOH): ~2.2pKa₂ (γ-COOH): ~4.3pKa₃ (α-NH₃⁺): ~9.5pKa₄ (γ-NH₃⁺): ~10.5 | These are estimated values based on L-glutamic acid (pKa values of 2.19, 4.25, and 9.67 for the carboxyl and amino groups) and the presence of a second amino group.[3] The exact pKa values will be influenced by the electronic effects of the second amino group and require experimental determination. |
| Stability | Stable under standard laboratory conditions. Aqueous solutions may be susceptible to degradation over time. | As a solid, the dihydrochloride salt is expected to be stable. In aqueous solutions, amino acids can undergo various reactions, and the stability should be assessed for long-term storage, particularly at non-neutral pH. |
Biological Activity and Mechanism of Action
While direct biological studies on (2S,4S)-2,4-Diaminopentanedioic acid are limited, its structural similarity to glutamic acid strongly suggests it may interact with glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, which are critical for mediating excitatory synaptic transmission in the central nervous system.[4]
Research on a closely related derivative, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, has shown it to be a selective antagonist of group II metabotropic glutamate receptors (mGluR2/3).[2] This finding provides a compelling rationale for investigating (2S,4S)-2,4-Diaminopentanedioic acid as a potential modulator of glutamate signaling.
Hypothesized Mechanism of Action:
Caption: Hypothesized interaction with metabotropic glutamate receptors.
Methodologies: Synthesis and Analysis
The stereoselective synthesis and analysis of (2S,4S)-2,4-Diaminopentanedioic acid are critical for its study and application. While a specific, detailed protocol for this exact molecule is not widely published, established methods in amino acid chemistry can be adapted.
Stereoselective Synthesis
The synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge. A plausible synthetic route could start from a chiral precursor, such as a derivative of L-glutamic acid, and introduce the second amine group with stereochemical control.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for stereoselective synthesis.
Analytical Characterization and Chiral Separation
Confirming the stereochemical purity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying stereoisomers of amino acids.
Experimental Protocol: Chiral HPLC Analysis
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Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids, macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC® T), are often effective.[3]
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Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids on a teicoplanin-based column consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the aqueous component is a critical parameter for achieving separation.
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Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
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Chromatographic Conditions:
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Flow Rate: Typically 0.5 - 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).[5]
-
-
Data Analysis: The retention times of the different stereoisomers are compared to authentic standards to confirm their identity. The peak areas are used to determine the enantiomeric and diastereomeric purity.
Considerations for Method Development:
-
Derivatization: If separation of the underivatized amino acid is challenging, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed. This creates diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.[5]
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Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Safety and Handling
Detailed safety information for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is not available. However, as a derivative of an amino acid and a chemical intermediate, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a compound with considerable potential for research in the neurosciences and drug discovery, primarily due to its structural relationship to L-glutamic acid and the known activity of a closely related derivative as a metabotropic glutamate receptor antagonist.[2] This technical guide has synthesized the available information on its basic properties, highlighting the areas where experimental data is currently lacking.
Future research should focus on:
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Experimental Determination of Physicochemical Properties: Acquiring precise data on the melting point, solubility, and pKa values is crucial for its application in quantitative biological assays and formulation development.
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Direct Biological Evaluation: Screening the compound against a panel of glutamate receptors and transporters will elucidate its specific biological targets and mechanism of action.
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Development of a Robust Stereoselective Synthesis: A well-defined and scalable synthetic route is necessary to make the compound readily accessible for further research.
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Validated Analytical Methods: The development of specific and validated chiral analytical methods will be essential for quality control and pharmacokinetic studies.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a valuable tool for understanding glutamatergic neurotransmission and as a potential lead compound for the development of novel therapeutics.
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(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid | C21H23FN6O6 | CID 155554671 - PubChem. National Center for Biotechnology Information. [Link]
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